2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4FNO3 It is a derivative of pyridine, characterized by the presence of a fluorine atom at the second position, a keto group at the sixth position, and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at high temperatures (100-180°C) for 24-72 hours. This reaction yields white sheet-shaped crystals of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly solvents and high-yield reactions. The hydrothermal method mentioned above is favored due to its simplicity, high yield (over 80%), and the stability of the resulting crystals .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
- 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Comparison: 2-Fluoro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPBAIIOBVDFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218004 | |
Record name | 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-56-0 | |
Record name | 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.